2-(4-Morpholinyl)propanohydrazide dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Morpholinyl)propanohydrazide dihydrochloride is a chemical compound with the molecular formula C7H16ClN3O2 . It is a solid substance at room temperature .

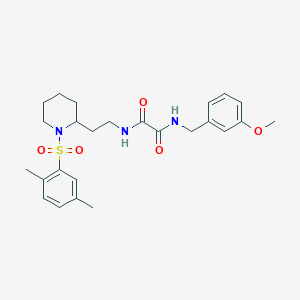

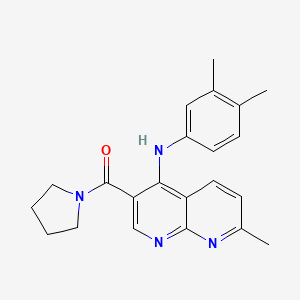

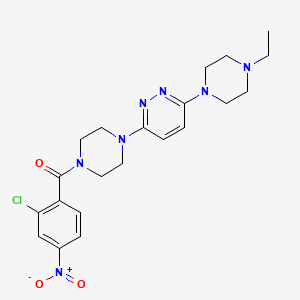

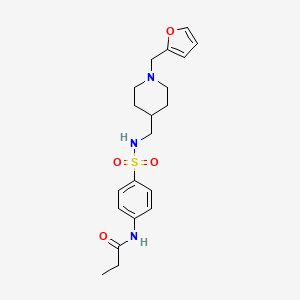

Molecular Structure Analysis

The molecular structure of 2-(4-Morpholinyl)propanohydrazide dihydrochloride consists of a morpholine ring attached to a propanohydrazide group . The molecular weight of this compound is 209.67 .Physical And Chemical Properties Analysis

2-(4-Morpholinyl)propanohydrazide dihydrochloride is a solid substance at room temperature . It has a molecular weight of 209.67 . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications

Synthesis and Characterization

1,3,4-Oxadiazole Derivatives : A study by Somashekhar and Kotnal (2019) focused on synthesizing a series of derivatives starting from morpholine, aiming to develop novel biologically active compounds. These derivatives were explored for their anti-inflammatory properties through both in vitro and in vivo methods. The synthesized compounds were characterized by FT-IR, proton NMR, and mass spectral studies (Somashekhar & Kotnal, 2019).

New Morpholine Derivative : AlKaissi, Khammas, and التميمي (2015) prepared a new series of morpholine derivatives with potential antimicrobial activity. This study highlighted the synthesis process and biological activity testing against various microorganisms (AlKaissi, Khammas, & التميمي, 2015).

Morpholine Hydrochloride Synthesis : Tan Bin (2011) synthesized 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, detailing a synthetic route with advantages such as easy operation, short reaction time, and high yield. This work contributes to the methodology of synthesizing morpholine derivatives (Tan Bin, 2011).

Biological Activity Studies

Corrosion Inhibitor : Gaber (2021) investigated 2-cyano-N-(4-morpholinobenzyldine) acetohydrazide as a corrosion inhibitor for steel in acidic conditions. The study provided insights into the compound's effectiveness and mechanism of action, including adsorption characteristics and protective layer formation on metal surfaces (Gaber, 2021).

Antioxidant Activity : Research by Nurkenov et al. (2018) explored the antioxidant activity of morpholine derivatives. The study utilized cathode voltammetry to estimate the antioxidant activity of samples, offering a novel approach to understanding the antioxidant properties of these compounds (Nurkenov et al., 2018).

Antimicrobial Agents : Sahin et al. (2012) designed and synthesized new 1,2,4-triazole derivatives containing the morpholine moiety as antimicrobial agents. This study demonstrated the potential of these derivatives in combating microbial infections, highlighting the importance of morpholine derivatives in the development of new antimicrobial compounds (Sahin et al., 2012).

Safety and Hazards

properties

IUPAC Name |

2-morpholin-4-ylpropanehydrazide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2.2ClH/c1-6(7(11)9-8)10-2-4-12-5-3-10;;/h6H,2-5,8H2,1H3,(H,9,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPAHZIMQDRFIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)N1CCOCC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Morpholinyl)propanohydrazide dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine](/img/structure/B2890387.png)

![3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2890392.png)

![N-(2,4-dimethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2890394.png)

![2-chloro-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2890401.png)